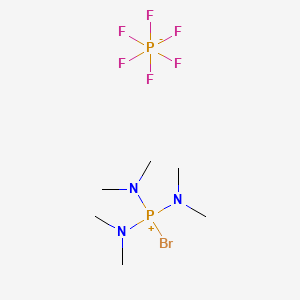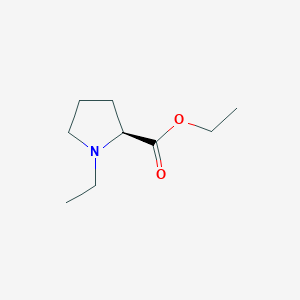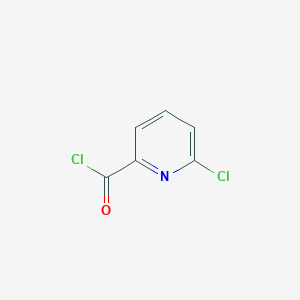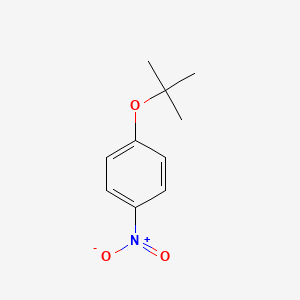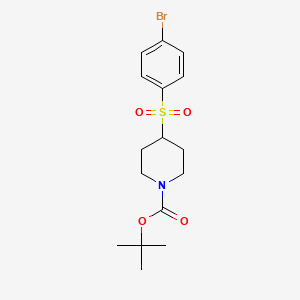![molecular formula C10H9BrO4 B1278515 2-[(2-bromophenyl)methyl]propanedioic Acid CAS No. 58380-12-4](/img/structure/B1278515.png)
2-[(2-bromophenyl)methyl]propanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related brominated propanediol compounds involves various chemical reactions. For instance, 2-Hydroxymethyl-2-methyl-1,3-propanediol was reacted with different reagents to produce a range of derivatives, including those with polyfluoroalkyl groups . Another synthesis route involved the addition of formaldehyde to ethyl acrylate, followed by reductions to produce 2-methylene-1,3-propanediol . These methods demonstrate the reactivity of propanediol derivatives and their potential for further functionalization, which could be applicable to the synthesis of "2-[(2-bromophenyl)methyl]propanedioic Acid".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, providing detailed information about the molecular geometry and conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated propanediol compounds is highlighted by their participation in various chemical reactions. The synthesis processes described involve reactions with allyl bromide, perfluoroalkyl iodides, and toluenesulfonyl chloride, among others . These reactions lead to the formation of different functional groups, indicating the versatility of these compounds in chemical synthesis. The toxicology study of 2,2-Bis(bromomethyl)-1,3-propanediol also suggests that brominated propanediols can undergo metabolic transformations, which may be relevant for understanding the behavior of "this compound" in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propanediol compounds are influenced by their molecular structure. The solubility of a related compound, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]butanedioic acid, was measured in various solvents, and thermodynamic models were applied to correlate the experimental data . This study provides insights into the solubility behavior of brominated propanediols, which is important for their application and handling. Additionally, the surfactant properties of some derivatives were investigated, demonstrating their ability to facilitate the solubility of other compounds in specific solvents .
科学的研究の応用
Synthesis and Chemical Transformations
- Synthesis of Coumarins: 2-[(2-Nitrophenyl)methylene]propanedioic acids, closely related to 2-[(2-bromophenyl)methyl]propanedioic acid, were used to synthesize coumarins, demonstrating the chemical versatility of these compounds (Oda et al., 1987).
- Polymer Membrane Formation: In the field of polymer science, propanedioic acid derivatives have been explored for membrane formation, showcasing their potential in material science (Qin, Liu, & Chen, 2015).
- Synthesis of Methacrylic Acid: There is research on using 2-methyl-1,3-propanediol, a structurally similar compound, for the production of methacrylic acid, highlighting its relevance in industrial chemical processes (Pyo et al., 2012).
Catalysis and Chemical Reactions
- Catalytic Polycondensation: Derivatives of propanedioic acid, like bromosuccinic acid, have been used in polycondensation reactions catalyzed by water-stable Lewis acids, underlining their utility in catalysis (Takasu et al., 2005).
- Acid-Catalyzed Dehydration Reactions: The role of propanedioic acid derivatives in acid-catalyzed dehydration reactions has been studied, emphasizing their importance in organic synthesis (Chew et al., 2020).
Enzymatic Reactions and Bioprocessing
- Enzyme-Catalyzed Hydrolysis: The enzyme-catalyzed hydrolysis of propanedioic acid diesters, including chain length dependent enantioselectivity, reveals the biomedical potential of these compounds (Björkling et al., 1985).
- Downstream Processing in Bioproduction: Studies on the downstream processing of biologically produced 1,3-propanediol highlight the relevance of propanedioic acid derivatives in biotechnological applications (Xiu & Zeng, 2008).
Material Science and Environmental Applications
- Synthesis of Chelating Resins: The synthesis of novel chelating resins involving bromophenyl derivatives of propanedioic acid underlines their application in environmental science and material engineering (Tokalıoğlu et al., 2009).
- Corrosion and Scale Inhibitors: Research on hydroxy and carboxy substituted phosphonic and bisphosphonic acids, related to propanedioic acid derivatives, indicates their potential use as corrosion and scale inhibitors (Mikroyannidis, 1987).
作用機序
As an antihistamine, 2-[(2-bromophenyl)methyl]propanedioic Acid works by blocking histamine receptors in the body, thereby reducing the adverse effects of histamine release such as itching, sneezing.
特性
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58380-12-4 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

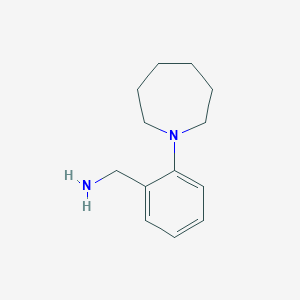

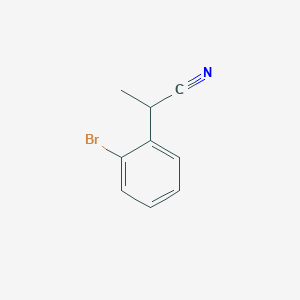
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


